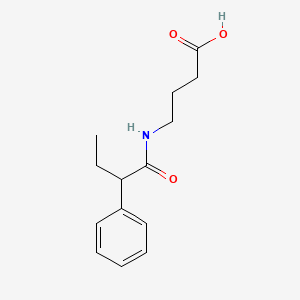
4-(2-Phenylbutanamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylbutanamido)butanoic acid is an organic compound with the molecular formula C14H19NO3 It is a derivative of butanoic acid, featuring an amide linkage with a phenyl-substituted butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylbutanamido)butanoic acid typically involves the following steps:
Formation of 2-Phenylbutanoyl Chloride: This can be achieved by reacting 2-phenylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 2-phenylbutanoyl chloride is then reacted with butanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylbutanamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-(2-phenylbutylamino)butanoic acid.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
4-(2-Phenylbutanamido)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective effects and as a chemical chaperone.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its ability to ameliorate protein misfolding and aggregation.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Phenylbutanamido)butanoic acid involves its interaction with molecular chaperones and inhibition of histone deacetylases (HDACs). By acting as a chemical chaperone, it helps in the proper folding of proteins and prevents their aggregation. Additionally, its HDAC inhibitory activity can lead to changes in gene expression, contributing to its therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric acid: Known for its neuroprotective effects and HDAC inhibitory activity.
2-Phenylbutanoic acid: Used as an intermediate in organic synthesis.
Butanoic acid derivatives: Various derivatives with different substituents on the butanoic acid backbone.
Uniqueness
4-(2-Phenylbutanamido)butanoic acid is unique due to its specific amide linkage and phenyl substitution, which confer distinct chemical properties and biological activities. Its ability to act as a chemical chaperone and HDAC inhibitor makes it particularly valuable in research focused on neurodegenerative diseases.
Properties
CAS No. |
90068-67-0 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-(2-phenylbutanoylamino)butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-2-12(11-7-4-3-5-8-11)14(18)15-10-6-9-13(16)17/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
LGJSCKQIUCNDMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















